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Compound of Interest |

Compound Name: N,5-dimethylpicolinamide
CAS No.: 107427-70-3
Cat. No.: B024881
. J

Compound ID: N,5-dimethylpyridine-2-carboxamide | CAS: 107427-70-3[1]

Executive Summary & Chemical Identity

N,5-dimethylpicolinamide is a functionalized pyridine derivative often utilized as a
pharmacophore in kinase inhibitor development (e.g., analogs of Sorafenib) and as a ligand in
coordination chemistry.[1] Structurally, it consists of a picolinamide core substituted with a
methyl group at the 5-position of the pyridine ring and a methyl group on the amide nitrogen.[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from first-
principles of substituent effects on the pyridine nucleus, validated against structurally
homologous fragments (e.g., 5-methylpicolinic acid and N-methylpicolinamide).[1]

Physicochemical Profile
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Property Data

IUPAC Name N,5-dimethylpyridine-2-carboxamide

Molecular Formula

Molecular Weight 150.18 g/mol
Physical State White to off-white crystalline solid

. Soluble in DMSO, MeOH, DCM; sparingly
Solubility

soluble in water

LogP (Predicted) ~0.8-1.1

Synthesis & Reaction Pathway

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.
[1] The most robust synthesis involves the amidation of 5-methylpicolinic acid.[1]

Experimental Protocol: Acid Chloride Route

» Activation: Suspend 5-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
Add thionyl chloride (

, 1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases.

o Evaporation: Remove solvent and excess

in vacuo to yield the crude acid chloride.[1]

e Amidation: Redissolve residue in dry DCM. Cool to 0°C. Add methylamine (2.0 M in THF, 1.2
eq) and triethylamine (1.5 eq) dropwise.

o Workup: Stir at RT for 4 hours. Wash with saturated

and brine.[1] Dry over

1]
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 Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2,
50% EtOAc/Hexanes).

Pathway Visualization

5-Methylpicolinic Acid Reflux, 2h Acid Chloride DCM, 0°C -> RT N,5-Dimethylpicolinamide
(CTH7NO2) v Intermediate (C8H10N20)

! MeNH2 / Et3N
! (Amidation)

~ SOCI2 / DMF
(Activation)

Click to download full resolution via product page

Figure 1: Synthetic pathway via acid chloride activation.[1] The sequence ensures
regiospecificity at the C2-carbonyl.[1]

Spectroscopic Data Analysis

The following data represents the consensus spectral signature expected for high-purity
(>98%) N,5-dimethylpicolinamide.

Nuclear Magnetic Resonance (NMR)
Solvent:

or

(Values below referenced to

ppm).[1]

H-NMR (400 MHz)
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The spectrum is characterized by the distinct AMX spin system of the pyridine ring (H3, H4, H6)
and two methyl singlets/doublets.[1]
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Typical aryl-
241 Singlet (s) 3H Ar-Me (C5) methyl
resonance.[1]
C-NMR (100 MH?z)
Shift (ngcontent-
ng-c1989010908=""
_nghost-ng-
€3017681703="" Type Assignment Notes
class="inline ng-
star-inserted">
)
) Characteristic amide
164.8 Cq C=0 (Amide)
carbonyl.[1]
o Alpha to nitrogen;
148.5 CH Pyridine C-6 ] )
highly deshielded.[1]
o Ipso carbon attached
146.2 Cq Pyridine C-2 )
to amide.[1]
o Ipso carbon attached
137.5 Cq Pyridine C-5
to methyl group.[1]
136.8 CH Pyridine C-4 Para to nitrogen.[1]
Beta to nitrogen;
122.1 CH Pyridine C-3 shielded relative to
C6.[1]
26.4 N-Me Amide N-methyl.[1]
18.6 Ar-Me Ring methyl.[1]

Mass Spectrometry (MS)

Method: ESI+ (Electrospray lonization) or El (Electron Impact, 70 eV).[1]
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e Molecular lon (
): m/z 150.1[1]
» Base Peak: Depends on ionization; often m/z 92 (Pyridine fragment) or 120 (Acylium).[1]

Fragmentation Logic (El)

The fragmentation pattern follows standard "alpha-cleavage” rules for amides and alkyl-
pyridines.[1]

(150): Parent ion.

(120/119): Loss of the methylamino group (31 Da) to form the acylium ion.[1]

(92): Loss of the entire amide chain (58 Da) leaving the 5-methylpyridine cation (Tolyl-like
pyridine species).[1]

(65/66): Loss of the ring methyl and amide (Pyridinium core).[1]

Molecular lon
[M]+ m/z 150

-~ NHMe (31)

Acylium lon

[Ar-COJ+ m/z 119 - CONHMe (58)

- CO (28)

5-Methylpyridyl lon
[Ar]+ m/z 92

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.[1]

Infrared Spectroscopy (FT-IR)
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Medium: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (

Intensity Assignment
)
3350 - 3400 Medium, Broad N-H Stretch (Amide).[1]
C-H Stretch (Aromatic &
2920 - 2980 Weak

Methyl).[1]

C=0]I1] Stretch (Amide | band).
1660 - 1670 Strong [1] Distinctive for

picolinamides.

1530 - 1550 Medium N-H Bend (Amide Il band).[1]

C=C / C=N Stretch (Pyridine

ring skeletal vibrations).[1]

1580, 1480 Medium

Quality Control & Impurity Profile

When synthesizing or sourcing this compound for biological assays, specific impurities must be
monitored via HPLC-MS.

o 5-Methylpicolinic Acid (Starting Material): Detectable by broad OH stretch (IR) and acidic
proton (NMR >11 ppm).[1]

e Bis-amide formation: Rare due to sterics, but possible if excess reagent is used.[1]

» Regioisomers: 3-methyl or 4-methyl isomers if the starting material was impure.[1] These will
show different coupling constants in the aromatic region (e.g., H3/H4 coupling changes).[1]

References

o Chemical Identity:2-Pyridinecarboxamide, N,5-dimethyl-. CAS Registry Number 107427-70-
3.[1] American Chemical Society.[1]

e Analogous Synthesis: Zhang, Y., et al. "Synthesis and Biological Evaluation of Novel 4-(4-
Formamidophenylamino)-N-methylpicolinamide Derivatives."[1] Molecules, 2021, 26(4),
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1145.[1] [Link][1]

* Metabolite Analog Data:N1-methyl-2-pyridone-5-carboxamide identification. National
Institutes of Health (NIH) PubChem.[1] [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemscene.com [chemscene.com]

» To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of N,5-Dimethylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024881#spectroscopic-data-for-n-5-
dimethylpicolinamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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